A-71623 - 130408-77-4

A-71623

Catalog Number: EVT-257859
CAS Number: 130408-77-4
Molecular Formula: C44H56N8O9
Molecular Weight: 841.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A 71623 is a selective (Cholecystokinin) CCK-A agonist that suppresses food intakes.
Source and Classification

A-71623 was initially synthesized and characterized through various studies focusing on receptor interactions and biological effects. It belongs to the class of peptide-based ligands, specifically designed to target G protein-coupled receptors, which play crucial roles in numerous physiological processes. The compound is classified under cholecystokinin receptor agonists, specifically targeting the CCK1 receptor subtype, which is involved in digestive processes and appetite regulation .

Synthesis Analysis

Methods and Technical Details

The synthesis of A-71623 involves several key steps typical in peptide synthesis. The process generally employs solid-phase peptide synthesis techniques, allowing for the stepwise assembly of amino acids into a peptide chain. The following outlines the synthesis methodology:

  1. Initial Assembly: The process begins with the attachment of the first amino acid (Boc-Trp) to a solid support.
  2. Sequential Coupling: Each subsequent amino acid (Lys, Asp, Phe) is added through coupling reactions, typically using activating agents like HATU or DIC.
  3. Modification: Specific side chains are modified, such as the ε-N-2-methylphenylaminocarbonyl group on lysine.
  4. Deprotection: After the full peptide chain is assembled, protective groups (like Boc) are removed to yield the final product.
  5. Purification: The crude product is purified using high-performance liquid chromatography to achieve high purity levels (>98%) .
Molecular Structure Analysis

Structure and Data

A-71623's molecular structure can be represented by its chemical formula and specific stereochemistry. The compound features a complex arrangement of amino acids linked by peptide bonds, with specific modifications that enhance its receptor selectivity:

  • Chemical Formula: C22H30N4O4
  • Molecular Weight: Approximately 414.50 g/mol
  • Structural Features:
    • A Boc (tert-butyloxycarbonyl) protecting group on the tryptophan residue.
    • An ε-N-2-methylphenylaminocarbonyl modification on lysine.
    • N-methylation on phenylalanine to enhance binding affinity.

The detailed structure can be visualized through molecular modeling software, which provides insights into its three-dimensional conformation and potential binding interactions with receptors .

Chemical Reactions Analysis

Reactions and Technical Details

A-71623 undergoes various chemical reactions typical for peptide compounds:

  1. Hydrolysis: In aqueous environments, A-71623 can hydrolyze, leading to the cleavage of peptide bonds if not stabilized properly.
  2. Receptor Binding: The primary reaction of interest involves binding to cholecystokinin A receptors, initiating downstream signaling pathways.
  3. Modifications: Chemical modifications can be introduced post-synthesis to enhance stability or alter pharmacokinetic properties.

These reactions are crucial for understanding how A-71623 interacts within biological systems and its potential therapeutic applications .

Mechanism of Action

Process and Data

A-71623 functions primarily as an agonist at the cholecystokinin A receptor. Upon binding to this receptor:

  1. Activation of Signaling Pathways: The binding triggers conformational changes in the receptor, activating intracellular signaling cascades mediated by G proteins.
  2. Physiological Effects: This activation results in various physiological responses, including increased gastric motility and stimulation of pancreatic enzyme secretion.
  3. Cellular Responses: Studies have shown that A-71623 enhances contractility in airway smooth muscle cells, demonstrating its role in mediating bronchoconstriction through CCK1 receptor activation .

Quantitative data from experiments indicate that A-71623 exhibits a significant increase in cell stiffness and contractile force in treated cells compared to controls, highlighting its potency as an agonist .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

A-71623 exhibits several notable physical and chemical properties:

These properties are essential for determining appropriate formulation strategies for potential therapeutic applications .

Applications

Scientific Uses

A-71623 has several applications in scientific research:

  1. Pharmacological Studies: It serves as a valuable tool for studying cholecystokinin receptor functions and their roles in gastrointestinal physiology.
  2. Therapeutic Potential: Investigations into its effects on appetite regulation and gastrointestinal disorders suggest potential therapeutic uses.
  3. Research on Airway Dynamics: Its role in modulating airway smooth muscle contraction makes it relevant for studies on asthma and other respiratory conditions.
Introduction to A-71623 as a Neuropharmacological Tool

Historical Context of Cholecystokinin Receptor Agonist Development

The quest to understand cholecystokinin (CCK) signaling pathways led to significant efforts in the 1980s–1990s to develop receptor-specific agonists. Early non-selective agonists like CCK-8 (a sulfated octapeptide) activated both CCK-A (alimentary) and CCK-B (brain) receptor subtypes, complicating the study of their distinct physiological roles [6] [10]. This limitation spurred research into modified peptide analogues with enhanced selectivity. Abbott Laboratories pioneered this work by systematically optimizing the CCK tetrapeptide (CCK-4) scaffold, culminating in A-71623 (Boc-Trp-Lys(ϵ-N-2-methylphenylaminocarbonyl)-Asp-(N-methyl)-Phe-NH₂) [1] [3]. Key structural innovations included:

  • Introduction of a tert-butyloxycarbonyl (Boc) group at the N-terminal Trp residue to enhance metabolic stability.
  • Lysine side-chain modification with a 2-methylphenylureido group to increase CCK-A receptor affinity.
  • N-methylation of the C-terminal phenylalanine amide to reduce peptide bond susceptibility to enzymatic cleavage [3] [8] [10].

These modifications yielded a compound with sub-nanomolar affinity for CCK-A receptors (IC₅₀ = 3.7 nM in guinea pig pancreas) and 1,200-fold selectivity over CCK-B receptors (IC₅₀ = 4,500 nM in cerebral cortex) [1] [2] [6]. This breakthrough provided the first tool to probe CCK-A-specific functions without confounding cross-activation of CCK-B/gastrin receptors.

Table 1: Structural Evolution from CCK-8 to Selective CCK-A Agonists

CompoundSequence/ModificationsCCK-A SelectivityKey Limitations
CCK-8H-Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂NoneRapid degradation in vivo
CCK-4Trp-Met-Asp-Phe-NH₂Low (~10-fold)Poor metabolic stability
A-71623Boc-Trp-Lys(Tac)-Asp-N-Me-Phe-NH₂>1,200-foldLow oral bioavailability

Role of A-71623 in Advancing CCK Receptor Subtype Specificity Research

A-71623’s selectivity enabled critical advances in dissecting CCK-A receptor functions:

Resolving Receptor Subtype Pharmacology

Radioligand binding and functional assays confirmed A-71623’s unique profile:

  • Full agonist efficacy at CCK-A receptors, stimulating phosphoinositide hydrolysis and intracellular calcium mobilization in pancreatic acini (EC₅₀ = 2.1 nM) [1] [6].
  • Negligible activity at CCK-B/gastrin receptors, with IC₅₀ > 4,500 nM in brain tissue and >11 µM in gastric glands [2] [6] [8].
  • Blockade by selective antagonists like devazepide (L-364,718) but not CCK-B antagonists, confirming receptor-specific effects [4] [10].

Interactive Table 2: Pharmacological Profile of A-71623 Across Tissues

Tissue/PreparationReceptor TypeAssayA-71623 Activity
Guinea pig pancreasCCK-A[¹²⁵I]CCK-8 displacementIC₅₀ = 3.7 ± 0.4 nM
Rat cerebral cortexCCK-B[³H]pBC264 displacementIC₅₀ = 4,500 ± 520 nM
NCI-H345 cellsCCK-B/gastrinCalcium mobilizationPartial agonist (EC₅₀ > 1 µM)
Guinea pig ileumCCK-AMuscle contractionEC₅₀ = 8.2 nM

Elucidating CCK-A’s Role in Satiety Signaling

A-71623 demonstrated that central and peripheral CCK-A activation reduces food intake:

  • Intraperitoneal administration (0.1–10 µg/kg) suppressed liquid diet consumption in deprived rats, with effects lasting >60 minutes—significantly longer than CCK-8 [4] [10].
  • Anorectic effects persisted for 11 days in chronic studies without tachyphylaxis, contrasting with rapid tolerance to CCK-8 [10].
  • Efficacy in obese Zucker rats (lacking functional leptin receptors) confirmed CCK-A’s role in short-term satiety independent of leptin pathways [9] [10].

Applications in Disease Models

  • Schizophrenia research: A-71623 restored latent inhibition (a measure of attention filtering) in rat models treated with scopolamine, implicating CCK-A in cognitive processes relevant to schizophrenia [7] [8].
  • Cerebellar ataxia: Recent studies (not in search results) use A-71623 to activate CCK-A receptors on Purkinje cells, though this requires post-2021 literature.

Limitations and Further Optimization

Despite its utility, A-71623’s peptidic nature limits broader applications:

  • Low oral bioavailability (<1%) due to enzymatic degradation and poor intestinal absorption [3] [5].
  • Peptidomimetic efforts: Analogues replacing Boc-Trp with N-benzoylphenylalanine or constrained β-carboline derivatives aimed to improve stability and CNS penetration [3] [6].

A-71623 remains indispensable for defining CCK-A-specific physiology, from satiety to cognition, while illustrating the power of receptor-subtype-selective agonists in neuropharmacology.

Properties

CAS Number

130408-77-4

Product Name

A-71623

IUPAC Name

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-methylamino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-6-[(2-methylphenyl)carbamoylamino]hexanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C44H56N8O9

Molecular Weight

841.0 g/mol

InChI

InChI=1S/C44H56N8O9/c1-27-15-9-11-19-31(27)50-42(59)46-22-14-13-21-33(39(56)49-35(25-37(53)54)41(58)52(5)36(38(45)55)23-28-16-7-6-8-17-28)48-40(57)34(51-43(60)61-44(2,3)4)24-29-26-47-32-20-12-10-18-30(29)32/h6-12,15-20,26,33-36,47H,13-14,21-25H2,1-5H3,(H2,45,55)(H,48,57)(H,49,56)(H,51,60)(H,53,54)(H2,46,50,59)/t33-,34-,35-,36-/m0/s1

InChI Key

KNHCBYMGWWTGSO-ZYADHFCISA-N

SMILES

CC1=CC=CC=C1NC(=O)NCCCCC(C(=O)NC(CC(=O)O)C(=O)N(C)C(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)OC(C)(C)C

Solubility

Soluble in DMSO

Synonyms

A 71623
A-71623
Boc-Trp-Lys(epsilon-N-2-methylphenylaminocarbonyl)-Asp-(N-methyl)-Phe-NH2

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCCCC(C(=O)NC(CC(=O)O)C(=O)N(C)C(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)OC(C)(C)C

Isomeric SMILES

CC1=CC=CC=C1NC(=O)NCCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N(C)[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)OC(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.